4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile
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Overview
Description
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile is a compound that belongs to the class of diarylpyrimidines. These compounds are known for their diverse biological activities, particularly as inhibitors of enzymes and receptors involved in various diseases. The compound’s structure includes a pyrimidine ring, a piperidine ring, and a benzonitrile group, making it a versatile molecule for various applications in medicinal chemistry and drug development.
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of this compound .
Preparation Methods
The synthesis of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that facilitate the formation of the pyrimidine core.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Attachment of the benzonitrile group:
Chemical Reactions Analysis
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. .
Scientific Research Applications
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development against diseases such as HIV and cancer.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding, providing insights into the development of new therapeutic agents.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways .
Comparison with Similar Compounds
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile can be compared with other similar compounds, such as:
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile: This compound shares a similar pyrimidine and benzonitrile structure but lacks the piperidine ring, making it less versatile in terms of biological activity.
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: This compound has a methoxypyridine group instead of the chloropyrimidine group, which can lead to different biological activities and applications
Properties
IUPAC Name |
4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-23(18-21-11-15(19)12-22-18)16-6-8-24(9-7-16)17(25)14-4-2-13(10-20)3-5-14/h2-5,11-12,16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOYEQFQQUJSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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